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Compound of Interest

Compound Name: Watermelon ketone

Cat. No.: B145836 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Watermelon Ketone, commercially known as Calone 1951®, is a synthetic aromatic

compound renowned for its distinct fresh, ozonic, and marine "sea-breeze" fragrance, with

subtle fruity undertones reminiscent of watermelon. Its discovery in 1966 by Pfizer chemists

marked a significant milestone in fragrance chemistry, leading to the popularization of the

aquatic and marine fragrance family in perfumery. Beyond its use in fine fragrances, soaps, and

other scented products, the unique benzodioxepinone structure of Watermelon Ketone serves

as a valuable scaffold in medicinal chemistry and drug discovery for the synthesis of novel

biologically active molecules.

This document provides detailed application notes and experimental protocols for the synthesis

of Watermelon Ketone (7-methyl-2H-1,5-benzodioxepin-3(4H)-one) starting from 4-

methylcatechol. Two primary synthetic routes are outlined, accompanied by quantitative data

and characterization methods to aid researchers in the successful synthesis and verification of

this important compound.

Synthetic Pathways Overview
The synthesis of Watermelon Ketone from 4-methylcatechol can be primarily achieved

through two established routes. The classical approach involves a three-step sequence: a

Williamson ether synthesis to form a diester intermediate, followed by an intramolecular
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Dieckmann condensation to create the seven-membered ring, and finally hydrolysis and

decarboxylation. A more direct, one-pot approach involves the reaction of 4-methylcatechol

with 1,3-dichloroacetone.

4-Methylcatechol

Route A:
Williamson Ether Synthesis,
Dieckmann Condensation,

Decarboxylation

Route B:
One-Pot Condensation

Watermelon Ketone
(Calone 1951®)

Click to download full resolution via product page

Caption: Overview of the two main synthetic routes to Watermelon Ketone.

Quantitative Data Summary
The selection of a synthetic route often depends on factors such as desired yield, purity,

reaction conditions, and availability of reagents. The following table summarizes the

quantitative data associated with the two primary synthetic pathways.
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Parameter
Route A:
Williamson/Dieckm
ann

Route B: 1,3-
Dichloroacetone

Reference

Starting Materials
4-Methylcatechol,

Methyl Bromoacetate

4-Methylcatechol, 1,3-

Dichloroacetone

Overall Yield 57-68% up to 80% [1]

Purity High (recrystallization)
≥98% (after

purification)
[1]

Key Intermediates

Dimethyl 2,2'-((4-

methyl-1,2-

phenylene)bis(oxy))di

acetate

Not applicable (one-

pot)

Catalyst/Base
K₂CO₃, NaH, KI

(optional)
Na₂CO₃, KI [1]

Solvent
Acetone, Toluene,

DMF
Toluene, Butanone [1]

Reaction Temp. Reflux 60-80°C [1]

Reaction Time
Multi-step (hours per

step)
3-5 hours [1]

Route A: Williamson Ether Synthesis, Dieckmann
Condensation, and Decarboxylation
This classical three-step synthesis is a reliable method for producing Watermelon Ketone. The

overall yield can be significantly improved by using potassium iodide (KI) as a catalyst in the

initial Williamson ether synthesis step, which facilitates the in-situ formation of the more

reactive methyl iodoacetate.[1]
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Step 1: Williamson Ether Synthesis

Step 2: Dieckmann Condensation

Step 3: Hydrolysis & Decarboxylation

4-Methylcatechol +
Methyl Bromoacetate

Reaction in Acetone
with K₂CO₃ and KI (cat.)

Formation of Diester Intermediate

Diester Intermediate

Reaction with NaH
in Toluene

Intramolecular Cyclization

Cyclized Intermediate

Acidic Hydrolysis
and Heating

Watermelon Ketone

Click to download full resolution via product page

Caption: Workflow for the synthesis of Watermelon Ketone via Route A.
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Experimental Protocol - Route A
Step 1: Synthesis of Dimethyl 2,2'-((4-methyl-1,2-phenylene)bis(oxy))diacetate (Diester

Intermediate)

To a stirred solution of 4-methylcatechol (1.0 eq) in anhydrous acetone, add finely powdered

potassium carbonate (K₂CO₃, 2.5 eq) and a catalytic amount of potassium iodide (KI, 0.1

eq).

Heat the mixture to reflux.

Slowly add methyl bromoacetate (2.2 eq) dropwise to the refluxing mixture.

Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and filter off the inorganic

salts.

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude diester

intermediate.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to yield the pure diester. The yield of this step can reach up to 95%.[1]

Step 2: Dieckmann Condensation

Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 1.1 eq,

60% dispersion in mineral oil) in anhydrous toluene.

Heat the suspension to 80-90°C.

Slowly add a solution of the diester intermediate (1.0 eq) in anhydrous toluene to the heated

NaH suspension.

After the addition is complete, continue heating the mixture at reflux for 2-3 hours until the

evolution of hydrogen gas ceases.
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Cool the reaction mixture in an ice bath and cautiously quench with a mixture of acetic acid

and ice.

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium

sulfate (Na₂SO₄).

Evaporate the solvent under reduced pressure to yield the crude cyclized product, 2-

carbomethoxy-7-methyl-1,5-benzodioxepin-3-one.

Step 3: Hydrolysis and Decarboxylation

To the crude cyclized product from the previous step, add a mixture of acetic acid and

concentrated hydrochloric acid (e.g., 5:1 v/v).

Heat the mixture at reflux for 4-6 hours to effect both hydrolysis of the ester and

decarboxylation.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture and pour it into ice-water.

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

Combine the organic extracts, wash with saturated sodium bicarbonate solution, water, and

brine.

Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced

pressure.

Purify the crude Watermelon Ketone by vacuum distillation or recrystallization from a

mixture of acetone and hexane to obtain a white crystalline solid.

Route B: One-Pot Synthesis from 4-Methylcatechol
and 1,3-Dichloroacetone
This method offers a more streamlined approach to Watermelon Ketone, although yields can

be variable and purification may be more challenging compared to the multi-step route.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b145836?utm_src=pdf-body
https://www.benchchem.com/product/b145836?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


One-Pot Reaction

Purification

4-Methylcatechol +
1,3-Dichloroacetone

Reaction in Toluene/Butanone
with Na₂CO₃ and KI

Crude Watermelon Ketone

Crude Product

Washing, Distillation,
and Recrystallization

Pure Watermelon Ketone

Click to download full resolution via product page

Caption: Workflow for the one-pot synthesis of Watermelon Ketone (Route B).

Experimental Protocol - Route B
In a four-necked round-bottomed flask equipped with a mechanical stirrer, thermometer,

reflux condenser, and a dropping funnel, add a 50% sodium carbonate (Na₂CO₃) solution

(e.g., 480g for a 124g batch of 4-methylcatechol) under a nitrogen atmosphere.
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Add 4-methylcatechol (1.0 eq, e.g., 124g) and heat the mixture to 60-80°C for 1-2 hours.

Add toluene (e.g., 800ml) and heat to reflux to remove water via a Dean-Stark trap.

Once water removal is complete, cool the mixture to 60-80°C.

Add an organic base (e.g., diethylamine) and a catalyst such as ammonium iodide or

potassium iodide.

Slowly add a solution of 1,3-dichloroacetone (1.0-1.1 eq) in butanone (e.g., 300ml) dropwise

to the reaction mixture while maintaining the temperature at 60-80°C.

After the addition is complete, maintain the reaction at reflux for 3-5 hours, monitoring by

Gas Chromatography (GC) until the 1,3-dichloroacetone is consumed.

Cool the reaction mixture and filter to obtain the crude product. Recover the toluene from the

filtrate.

Wash the crude product with a sodium sulfate solution until neutral.

Purify the product by reduced pressure distillation, followed by recrystallization of the

collected distillate from a mixture of acetone and n-hexane to yield white crystalline

Watermelon Ketone. This process can result in a yield of up to 80%.[1]

Characterization of Watermelon Ketone (Calone
1951®)
Accurate characterization of the synthesized product is crucial to confirm its identity and purity.

The following table provides the expected analytical data for Watermelon Ketone.
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Analysis Expected Results

Appearance White crystalline solid

Melting Point 35-41°C

Molecular Formula C₁₀H₁₀O₃

Molecular Weight 178.19 g/mol

¹H NMR (CDCl₃) Data not available in search results

¹³C NMR (CDCl₃) Data not available in search results

IR (KBr, cm⁻¹)
Data not available in search results (Expect

C=O stretch ~1715 cm⁻¹)

Mass Spec (EI)
Data not available in search results (Expect M⁺

at m/z = 178)

Note: Specific spectroscopic data was not available in the provided search results.

Researchers should perform their own analyses and compare with reference spectra from

commercial suppliers or spectral databases.

Applications in Research and Development
Fragrance Chemistry: Watermelon Ketone is a foundational material for creating novel

aquatic, marine, and ozonic fragrances. Its unique scent profile can be modified through

structural alterations to study structure-odor relationships.

Medicinal Chemistry: The benzodioxepinone core of Watermelon Ketone is a versatile

scaffold for the synthesis of new chemical entities. Its functional groups can be readily

modified to explore potential biological activities.

Drug Development: As an intermediate, Watermelon Ketone can be used in the synthesis of

more complex molecules with potential therapeutic applications, particularly in areas where

the benzodioxepine moiety has shown activity.

Safety Information
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4-Methylcatechol: Toxic and an irritant. Handle with appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated

fume hood.

Methyl Bromoacetate: Lachrymator and toxic. Handle with extreme care in a fume hood.

1,3-Dichloroacetone: Toxic and corrosive. Handle with appropriate PPE.

Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert

atmosphere.

Watermelon Ketone: May be harmful if swallowed.

Always consult the Safety Data Sheet (SDS) for all reagents before commencing any

experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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